molecular formula C13H17NO2S B11502697 Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone

Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone

Cat. No.: B11502697
M. Wt: 251.35 g/mol
InChI Key: JYGZEOAOXSQHQO-UHFFFAOYSA-N
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Description

Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a tetrahydrobenzothiophene moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone typically involves the reaction of morpholine with a suitable benzothiophene derivative. One common method involves the use of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various alkyl or acyl groups to the morpholine or benzothiophene moieties.

Scientific Research Applications

Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites. The morpholine ring can form hydrogen bonds with amino acid residues, while the benzothiophene moiety can engage in hydrophobic interactions . These interactions disrupt the normal function of the enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholinyl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
  • 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
  • 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine

Uniqueness

Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone is unique due to its specific combination of a morpholine ring and a benzothiophene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone

InChI

InChI=1S/C13H17NO2S/c15-13(14-5-7-16-8-6-14)12-11-4-2-1-3-10(11)9-17-12/h9H,1-8H2

InChI Key

JYGZEOAOXSQHQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CCOCC3

Origin of Product

United States

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